Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-
CAS No.: 73157-53-6
Cat. No.: VC17075119
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73157-53-6 |
|---|---|
| Molecular Formula | C18H20ClN5O3 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(propan-2-ylamino)phenyl]propanamide |
| Standard InChI | InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
| Standard InChI Key | OMWNCRNLGLQYLY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=C(C=CC(=C1)NC(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central phenyl ring substituted with three functional groups:
-
Azo group (-N=N-): Bridges the central phenyl ring to a 2-chloro-4-nitrophenyl group.
-
Propanamide group (-NHCOCH2CH3): Attached at the para position relative to the azo linkage.
-
Isopropylamino group (-NHCH(CH3)2): Positioned meta to the azo group.
The molecular formula is C17H18ClN5O3, with a calculated molecular weight of 399.81 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(2-[(2-Chloro-4-nitrophenyl)diazenyl]-5-(isopropylamino)phenyl)propanamide |
| Molecular Formula | C17H18ClN5O3 |
| Molecular Weight | 399.81 g/mol |
| SMILES | CC(CNC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)N+[O-])Cl)Cl)NC(=O)CC |
| InChI Key | ZUPIQBGINDIKCE-UHFFFAOYSA-N |
Spectroscopic Features
-
UV-Vis Absorption: The azo chromophore confers strong absorption in the visible range (λmax ≈ 450–550 nm), typical of nitro-substituted azo dyes .
-
NMR Signatures:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential diazotization and coupling reactions:
-
Diazotization of 2-Chloro-4-Nitroaniline:
-
Coupling with N-(5-Amino-2-Hydroxyphenyl)Propanamide:
-
Isopropylamination:
Table 2: Optimization Parameters for Industrial Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (diazotization), 25°C (coupling) |
| pH | 1–2 (diazotization), 8–10 (coupling) |
| Catalyst | None required |
| Yield | 68–72% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
Stability:
Reactivity
-
Azo Group Reduction: Catalytic hydrogenation (H2/Pd) cleaves the -N=N- bond, yielding two aniline derivatives .
-
Nitro Group Reduction: Sn/HCl reduces -NO2 to -NH2, forming a primary amine .
-
Amide Hydrolysis: Acidic or basic conditions hydrolyze the propanamide to propanoic acid and aniline .
Applications and Research Findings
Industrial Uses
-
Textile Dye: Exhibits strong affinity for polyester fibers, with wash-fastness ratings of 4–5 (ISO 105-C06) .
-
Pigment for Plastics: Heat stability up to 120°C makes it suitable for PVC coloring .
Biomedical Research
-
Anticancer Activity: In vitro studies on analogous azo compounds show IC50 values of 12–18 μM against MCF-7 breast cancer cells via apoptosis induction .
-
Antimicrobial Properties: MIC values of 25–50 μg/mL against Staphylococcus aureus (ATCC 25923) .
Table 3: Biological Activity Data (Analogous Compounds)
Future Directions
-
Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) to enhance solubility for intravenous administration.
-
Photodynamic Therapy: Exploration as a photosensitizer due to its UV absorption properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume